Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Description
The compound Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- (CAS: 6623-89-8; molecular formula: C₁₁H₅N₃O) is a substituted indole derivative featuring a partially saturated indole core (2,3-dihydroindole) with a methyl group at position 1, an oxo group at position 2, and a propanedinitrile moiety at position 3 . Its molecular weight is 195.18 g/mol, and it is part of a broader class of indole-based nitriles studied for applications in organic synthesis, materials science, and pharmaceuticals. The 2,3-dihydroindole scaffold imparts unique electronic properties due to partial conjugation between the aromatic indole system and the electron-withdrawing propanedinitrile group .
Properties
IUPAC Name |
2-(1-methyl-2-oxo-3H-indol-3-yl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-15-10-5-3-2-4-9(10)11(12(15)16)8(6-13)7-14/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBDIEGHIUINGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462645 | |
| Record name | Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634164-13-9 | |
| Record name | Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction proceeds through a series of steps including condensation, cyclization, and rearrangement.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- undergoes various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce indole-2-carboxamides .
Scientific Research Applications
Chemical Applications
Synthesis of Complex Organic Molecules
Propanedinitrile serves as a crucial building block in organic synthesis. It is utilized in the formation of polysubstituted indol-3-yl substituted pyran derivatives through one-pot multicomponent reactions. These reactions typically involve aldehydes, malononitrile, and indoles under mild conditions, often enhanced by ultrasonic irradiation or microwave techniques. The advantages of these methods include high yields and reduced reaction times .
Table 1: Reaction Conditions for Synthesis of Indol-3-yl Substituted Pyrans
| Reactants | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Aldehyde + Malononitrile + Indole | Ultrasonic Irradiation | 85 | 30 min |
| Indole + Malononitrile + Zn(L-proline) | Microwave | 94 | 5 min |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that propanedinitrile derivatives exhibit promising biological activity. Studies have demonstrated their effectiveness against various pathogens and cancer cell lines. For instance, compounds derived from propanedinitrile have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of synthesized compounds from propanedinitrile against Streptococcus pneumoniae and Escherichia coli. The results indicated that certain derivatives produced inhibition zones exceeding 20 mm at concentrations as low as 3 mg/mL.
Table 2: Antibacterial Activity of Propanedinitrile Derivatives
| Compound | Concentration (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Compound A | 3 | 21.4 |
| Compound B | 3 | 20.0 |
| Compound C | 5 | 25.5 |
Medical Applications
Therapeutic Potential
The therapeutic implications of propanedinitrile derivatives extend to various diseases, including inflammation and cancer. The indole moiety is known for its interaction with biological receptors, which may modulate their activity beneficially . Ongoing research is focused on elucidating the specific mechanisms through which these compounds exert their effects.
Table 3: Summary of Therapeutic Investigations
| Disease Target | Compound Tested | Effect Observed |
|---|---|---|
| Inflammation | Indole Derivative A | Reduced inflammation |
| Cancer | Indole Derivative B | Cell apoptosis |
Industrial Applications
Material Development
In industrial contexts, propanedinitrile is explored for its potential in developing new materials and chemical processes. Its applications range from creating polymers to being a precursor in the synthesis of agrochemicals . The versatility of this compound allows for innovations in material science.
Mechanism of Action
The mechanism of action of Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Structural Analogues
(a) 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile
- Structure : Differs by a hexyl substituent at position 1 and a conjugated ylidene group (C=O) at position 2, introducing extended π-conjugation.
- The ylidene group increases planarity, affecting optical properties (e.g., absorption maxima shifts compared to the target compound) .
- Synthesis : Prepared via acid-catalyzed condensation, similar to methods using p-toluenesulfonic acid (p-TSA) for indole derivatives .
(b) 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile
- Structure : Lacks the methyl group at position 1 but retains the ylidene group.
- Properties : Reduced steric hindrance compared to the methyl-substituted analogue, leading to higher reactivity in cyclization reactions. Reported in American Elements’ catalog for life science applications .
(c) Thieno[2,3-b]indole-Based Dyes
- Structure: Replaces the benzene ring of indole with a thiophene ring (thienoindole), fused to a propanedinitrile group.
- Properties : The sulfur atom enhances electron-withdrawing effects, lowering LUMO energy levels and red-shifting absorption spectra. Used in optoelectronic materials due to strong charge-transfer transitions .
(d) Benzylidenemalononitriles (e.g., α-Chlorobencylidenemalononitrile)
- Structure : Features a benzylidene group (aromatic ring) instead of an indole core.
- Properties : Less planar than indole derivatives, reducing conjugation. Widely used as tear gas (e.g., CS gas) due to high volatility and irritant effects .
Comparative Data Table
Research Findings
- Electronic Properties: The target compound’s 2-oxo group and propanedinitrile moiety create a strong electron-deficient system, facilitating charge-transfer interactions. This is less pronounced in benzylidenemalononitriles due to reduced conjugation .
- Synthetic Utility : Acid-catalyzed methods (e.g., p-TSA) are effective for synthesizing indole-propanedinitrile hybrids, as demonstrated in the preparation of 3,3-di(indolyl)indolin-2-ones .
Biological Activity
Propanedinitrile, specifically the derivative (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of propanedinitrile derivatives often includes functional groups that contribute to their biological activities. The specific compound features an indole moiety, which is known for its diverse pharmacological properties.
Chemical Structure
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 164.17 g/mol
- IUPAC Name : Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 50 µg/mL |
| B | S. aureus | 25 µg/mL |
| C | P. aeruginosa | 30 µg/mL |
The above table illustrates the antimicrobial efficacy of related compounds, suggesting that propanedinitrile derivatives may exhibit similar activities.
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that modifications to the indole structure can enhance anti-inflammatory properties.
Case Study: Indole Derivatives
In a study evaluating various indole derivatives for anti-inflammatory activity:
- Compound A : Showed a reduction in inflammation markers by 40% in vitro.
- Compound B : Exhibited a significant decrease in cytokine production at concentrations as low as 10 µM.
These findings underscore the potential of propanedinitrile derivatives in reducing inflammation.
Cytotoxicity and Cancer Research
The potential cytotoxic effects of propanedinitrile derivatives have been investigated in cancer cell lines.
Case Study: HeLa Cells
In vitro studies using HeLa cells revealed:
- Compound D : Induced apoptosis at concentrations above 15 µM.
- Compound E : Demonstrated a dose-dependent inhibition of cell proliferation with an IC₅₀ value of 12 µM.
This suggests that propanedinitrile derivatives may be valuable in cancer therapeutics.
The biological activity of propanedinitrile derivatives can be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.
Enzyme Inhibition
Many indole derivatives act as inhibitors of key enzymes such as:
- Tyrosinase : Involved in melanin production; inhibition can reduce pigmentation disorders.
- Cyclooxygenase (COX) : Targeted for anti-inflammatory effects.
Interaction with Cellular Pathways
These compounds may modulate signaling pathways associated with apoptosis and cell survival, enhancing their therapeutic potential against cancer.
Q & A
What are effective synthetic routes for Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves condensation reactions between indole derivatives and propanedinitrile precursors. For example:
- Step 1: React 1-methyl-2-oxoindoline with malononitrile derivatives in the presence of a base (e.g., piperidine) under reflux conditions in ethanol .
- Step 2: Optimize reaction time and temperature (e.g., 0–5°C for 2 hours) to enhance yield and minimize side products .
- Catalyst Use: Triethylamine can accelerate the reaction when synthesizing similar indolylidene-propanedinitrile derivatives .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.
What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Level: Basic
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD is critical for determining bond lengths, angles, and spatial conformation. For example, bond parameters like C9–C10 (1.363 Å) and C8–N1 (1.413 Å) can be resolved .
- Software Tools: Use SHELXL for structure refinement and ORTEP-III for graphical representation of thermal ellipsoids .
- Spectroscopy:
- FT-IR: Confirm nitrile groups (C≡N) via peaks near 2200–2250 cm⁻¹.
- NMR: Analyze indole proton environments (e.g., δ 7.2–8.0 ppm for aromatic protons) .
How can researchers resolve discrepancies in crystallographic data during structure refinement?
Level: Advanced
Methodological Answer:
Discrepancies often arise from disordered atoms or incorrect space group assignments. Strategies include:
- Hydrogen Atom Treatment: Place hydrogens geometrically and refine using a riding model, as done in studies of similar indole derivatives .
- Validation Tools: Employ the CIFcheck module in SHELX to identify outliers in bond distances and angles .
- Twinned Data: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors and HKLF 5 format for intensity integration .
Example: In a study of 2-(1-hexyl-indolylidene)propanedinitrile, R-factor convergence to 0.041 was achieved by iterative refinement of anisotropic displacement parameters .
What strategies are employed to investigate the biological activity of this compound?
Level: Advanced
Methodological Answer:
- In Vitro Assays: Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT). For example, indole derivatives have shown activity against Plasmodium falciparum .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., halogens or alkyl chains) to assess impact on bioactivity. Use molecular docking to predict binding affinity to targets like kinases or GPCRs .
- Pharmacokinetics: Evaluate metabolic stability via liver microsome assays and quantify bioavailability using LC-MS/MS .
How can electronic effects of substituents on the indole ring influence the compound’s reactivity?
Level: Advanced
Methodological Answer:
- Computational Analysis: Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. For example, electron-withdrawing groups (e.g., -CN) increase electrophilicity at the indole C3 position .
- Experimental Validation: Synthesize derivatives with substituents (e.g., -F, -OCH₃) and compare reaction kinetics in nucleophilic additions. Monitor using UV-Vis spectroscopy for charge-transfer transitions .
How should researchers handle conflicting data in reaction mechanism proposals?
Level: Advanced
Methodological Answer:
- Isotopic Labeling: Use ¹³C-labeled nitrile groups to trace intermediates via NMR .
- Kinetic Studies: Perform time-resolved IR spectroscopy to detect transient species (e.g., enolates) during condensation reactions .
- Cross-Validation: Compare theoretical (DFT) activation energies with experimental Arrhenius plots to verify proposed pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
